molecular formula C17H20N4O2S B5557577 N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B5557577
M. Wt: 344.4 g/mol
InChI Key: VSXAVORPUGWWMJ-UHFFFAOYSA-N
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Description

N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide is a triazine-based sulfonamide derivative characterized by a 1,3,5-triazin-2-yl core substituted with a benzyl group at position 5 and a 4-methylbenzenesulfonamide moiety. The compound’s structure combines the electron-deficient triazine ring with aromatic and sulfonamide functionalities, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride or analogous intermediates, followed by functionalization with benzyl and sulfonamide groups .

Properties

IUPAC Name

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-14-7-9-16(10-8-14)24(22,23)20-17-18-12-21(13-19-17)11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXAVORPUGWWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazine ring.

    Sulfonamide Formation: The final step involves the reaction of the triazine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl halides, sulfonyl chlorides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, a comparative analysis with analogous triazine derivatives is provided below. Key structural and functional differences are highlighted, supported by research data.

Sulfonamide-Functionalized Triazines

Compounds such as 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide () share the sulfonamide-triazine motif. Key distinctions include:

  • Substituent Position : The target compound’s benzyl group is at position 5, whereas analogues in feature methylthio and imidazolidin-ylidene groups at position 2.
  • Biological Activity : Derivatives in were designed using QSAR models for antimicrobial or anticancer activity, whereas the target compound’s pharmacological profile remains underexplored .

Morpholine/Piperidine-Substituted Triazines

Compounds like N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives () and bis(morpholino-triazine) derivatives () emphasize the role of amine substituents:

  • Synthetic Routes: These derivatives are synthesized via stepwise substitution of cyanuric chloride with morpholine/piperidine and amino acids, contrasting with the target compound’s benzyl-sulfonamide functionalization .
  • Applications : Morpholine/piperidine-triazines exhibit enhanced solubility and are used as kinase inhibitors or intermediates in drug discovery, whereas the target compound’s lipophilic benzyl group may favor membrane permeability .

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Application Reference
N-(5-benzyl-1,4,5,6-tetrahydro-triazin-2-yl)-4-methylbenzenesulfonamide 1,3,5-triazin-2-yl 5-benzyl, 4-methylbenzenesulfonamide Underexplored
PTZ-TRZ 1,3,5-triazin-2-yl Phenothiazine-phenyl donor OLED emitter (EQE ~20%)
N-(4,6-dimorpholino-triazin-2-yl) amino acids 1,3,5-triazin-2-yl Morpholine, amino acids Drug intermediates
2-[(4-amino-triazin-2-yl)methylthio]-sulfonamide 1,3,5-triazin-2-yl Methylthio, imidazolidin-ylidene Antimicrobial candidates

Research Findings and Implications

  • OLED Triazines: High EQE values in PTZ-TRZ and DPA-TRZ underscore the importance of donor-acceptor design, which the target compound lacks .
  • Synthetic Flexibility : The stepwise substitution strategy used for morpholine/piperidine-triazines () could be adapted to optimize the target compound’s synthesis .

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